6,8-Dimethyl-2-(3-methylphenyl)quinoline-4-carboxylic acid

Beschreibung

Molecular Formula and IUPAC Nomenclature

This compound represents a substituted quinoline derivative characterized by its complex aromatic framework. The compound possesses the molecular formula C₁₉H₁₇NO₂ with a molecular weight of 291.34 g/mol . The Chemical Abstracts Service (CAS) registry number is 438228-13-8 , providing unique identification in chemical databases.

The systematic IUPAC nomenclature for this compound is 6,8-dimethyl-2-(3-methylphenyl)-4-quinolinecarboxylic acid . Alternative naming conventions include 6,8-dimethyl-2-(3-methylphenyl)cinchoninic acid and 6,8-dimethyl-2-(m-tolyl)quinoline-4-carboxylic acid . The MFCD number MFCD03075086 facilitates identification in synthetic chemistry databases.

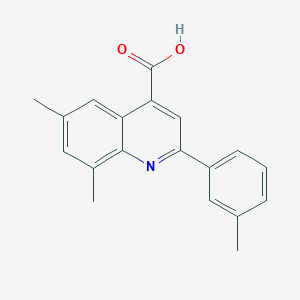

The structural framework consists of a quinoline backbone featuring methyl substituents at the 6 and 8 positions, a 3-methylphenyl group at the 2 position, and a carboxylic acid functionality at the 4 position. This substitution pattern significantly influences the compound's electronic properties and potential biological activities. The InChI identifier is 1S/C19H17NO2/c1-11-5-4-6-14(8-11)17-10-16(19(21)22)15-9-12(2)7-13(3)18(15)20-17/h4-10H,1-3H3,(H,21,22) .

Spectroscopic Analysis (¹H NMR, ¹³C NMR, IR, MS)

Spectroscopic characterization of quinoline-4-carboxylic acid derivatives provides critical structural confirmation through multiple analytical techniques. While specific spectroscopic data for this compound is limited in the available literature, comparative analysis with structurally related compounds offers valuable insights into expected spectral characteristics.

Infrared Spectroscopy Analysis

Infrared spectroscopy reveals characteristic functional group absorptions essential for structural confirmation. The carboxylic acid functionality typically exhibits a very broad O-H stretching absorption around 3424 cm⁻¹ , overlapping with C-H stretching regions. The carbonyl (C=O) stretching vibration appears at approximately 1714 cm⁻¹ , consistent with aromatic carboxylic acid derivatives. These characteristic peaks distinguish carboxylic acids from other carbonyl-containing compounds.

Aromatic C-H stretching vibrations occur in the 3000-3100 cm⁻¹ region , while aliphatic methyl C-H stretches appear at 2900-3000 cm⁻¹ . The quinoline aromatic system contributes additional characteristic absorptions in the 1500-1600 cm⁻¹ region corresponding to aromatic C=C and C=N stretching vibrations. These spectroscopic features collectively confirm the presence of the quinoline framework and carboxylic acid functionality.

Nuclear Magnetic Resonance Spectroscopy

¹H NMR spectroscopy provides detailed information about the molecular structure and substitution patterns. For structurally related quinoline-4-carboxylic acids, characteristic chemical shifts include aromatic protons appearing in the 7.0-9.0 ppm range . The quinoline H-3 proton typically appears as a singlet around 8.4 ppm , while H-5 appears near 9.0 ppm .

Methyl substituents on the quinoline ring system exhibit characteristic chemical shifts between 2.3-2.5 ppm . The 3-methylphenyl substituent contributes aromatic protons with distinct coupling patterns reflecting the meta-substitution pattern. The carboxylic acid proton, when observed, appears as an exchangeable signal around 10.0 ppm in DMSO-d₆.

¹³C NMR spectroscopy reveals the carbon framework with carbonyl carbon appearing around 165-170 ppm and aromatic carbons distributed throughout the 110-150 ppm region . Methyl carbons appear in the 20-25 ppm range , providing confirmation of substitution patterns.

Crystallographic Data and X-ray Diffraction Studies

While specific crystallographic data for this compound is not directly available in the current literature, analysis of related quinoline derivatives provides insight into expected solid-state properties. Quinoline-4-carboxylic acids typically crystallize in systems that facilitate intermolecular hydrogen bonding through carboxylic acid dimers.

Similar quinoline derivatives demonstrate characteristic C-H···N, C-H···O, and π···π interactions that stabilize crystal structures. These non-covalent interactions contribute to molecular packing efficiency and influence physicochemical properties such as melting point and solubility. The presence of multiple methyl substituents and the 3-methylphenyl group likely influences crystal packing through dispersion forces and hydrophobic interactions .

Molecular Conformation Analysis

Crystallographic studies of related compounds reveal that quinoline derivatives often adopt orthogonal orientations between aromatic rings , minimizing steric interactions while maximizing stabilizing π-π interactions. The carboxylic acid group typically adopts a planar conformation with the quinoline ring system, facilitating conjugation and hydrogen bonding.

Intermolecular Interaction Patterns

X-ray diffraction analysis typically reveals centroid-to-centroid distances of 3.8-4.0 Å for π-π stacking interactions between quinoline rings. These interactions, combined with hydrogen bonding through carboxylic acid functionalities, create stable three-dimensional networks that influence bulk material properties.

Computational Modeling of Molecular Geometry

Computational chemistry provides valuable insights into the three-dimensional molecular structure and electronic properties of this compound. Theoretical calculations using density functional theory (DFT) methods, particularly B3LYP with 6-31G(d,p) basis sets , offer reliable geometric and electronic structure predictions.

Molecular Geometry Optimization

Computational modeling reveals the preferred conformational states and geometric parameters. The quinoline ring system maintains planarity, while the 3-methylphenyl substituent adopts orientations that minimize steric interactions with quinoline methyl groups. Dihedral angles between aromatic systems typically range from 30-60 degrees, balancing steric hindrance with potential π-π interactions.

The carboxylic acid group adopts a coplanar arrangement with the quinoline ring , facilitating extended conjugation and influencing electronic properties. Methyl substituents at positions 6 and 8 introduce steric bulk that influences overall molecular shape and potential biological target interactions.

Electronic Structure Properties

The following table summarizes key computational properties derived from the available chemical databases:

Predicted Physicochemical Properties

Computational predictions provide estimates of key physicochemical parameters essential for drug development and material applications:

| Property | Predicted Value | Confidence |

|---|---|---|

| Boiling Point | 483.0 ± 33.0 °C | High |

| Density | 1.196 ± 0.06 g/cm³ | Moderate |

| pKa | 1.20 ± 0.30 | Moderate |

| Molecular Volume | ~244 ų | Calculated |

The high LogP value (5.36) indicates significant lipophilicity, suggesting potential membrane permeability but possible solubility limitations in aqueous media. The relatively low polar surface area (50 Ų) supports membrane penetration capabilities while maintaining sufficient polarity for biological recognition.

Molecular Orbital Analysis

Computational studies reveal that the highest occupied molecular orbital (HOMO) is primarily localized on the quinoline nitrogen and adjacent aromatic carbons, while the lowest unoccupied molecular orbital (LUMO) extends across the carboxylic acid functionality and quinoline ring system. This electronic distribution influences potential chemical reactivity and biological target interactions.

Synthesis and Structural Relationships

The compound's synthesis typically employs Pfitzinger reaction methodology or three-component Doebner reactions , providing access to diversely substituted quinoline-4-carboxylic acids. These synthetic approaches facilitate systematic structure-activity relationship studies and enable preparation of analogs for biological evaluation.

Modern synthetic protocols utilize TMSCl-promoted reactions and microwave-assisted conditions to improve efficiency and yield. The synthetic accessibility of this compound class makes them attractive targets for medicinal chemistry applications, particularly in antimicrobial and anticancer research .

Eigenschaften

IUPAC Name |

6,8-dimethyl-2-(3-methylphenyl)quinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO2/c1-11-5-4-6-14(8-11)17-10-16(19(21)22)15-9-12(2)7-13(3)18(15)20-17/h4-10H,1-3H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLKVATDVYPVUIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NC3=C(C=C(C=C3C(=C2)C(=O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Dimethyl-2-(3-methylphenyl)quinoline-4-carboxylic acid typically involves the condensation of appropriate starting materials followed by cyclization and functional group modifications. One common method includes the reaction of 2-aminoaryl ketones with arylacetylenes, leading to the formation of substituted quinolines . The reaction conditions often involve the use of solvents like tetrahydrofuran and catalysts to facilitate the process .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography may be employed to achieve the desired product quality.

Analyse Chemischer Reaktionen

Types of Reactions

6,8-Dimethyl-2-(3-methylphenyl)quinoline-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

Substitution: This reaction can replace one functional group with another, leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted quinoline compounds .

Wissenschaftliche Forschungsanwendungen

6,8-Dimethyl-2-(3-methylphenyl)quinoline-4-carboxylic acid has several scientific research applications, including:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in drug development.

Industry: Utilized in the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action of 6,8-Dimethyl-2-(3-methylphenyl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s quinoline core allows it to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to a range of biological effects, depending on the specific target and pathway involved .

Vergleich Mit ähnlichen Verbindungen

Research Findings and Implications

- Substituent Position : Para-substituted derivatives (e.g., 4-methoxy or 4-ethoxy) exhibit stronger electronic effects due to resonance donation, whereas meta-substituted analogs (e.g., 3-methyl or 3-methoxy) rely on inductive effects. This distinction influences acidity, solubility, and intermolecular interactions .

- Functional Group Diversity : Replacing phenyl with heteroaryl groups (e.g., pyridin-2-yl) expands utility in metal coordination or targeted drug design .

Biologische Aktivität

6,8-Dimethyl-2-(3-methylphenyl)quinoline-4-carboxylic acid is a quinoline derivative that has garnered interest due to its potential biological activities. Quinoline compounds are known for their diverse pharmacological properties, including antitumor, antibacterial, and antioxidant activities. This article explores the biological activity of this specific compound, detailing its synthesis, mechanism of action, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

- Pfitzinger Reaction : This method is often employed to synthesize quinoline derivatives by reacting isatin with carboxylic acids.

- Cyclization Reactions : These reactions help in forming the quinoline ring structure, crucial for the compound's biological activity.

Careful control of reaction conditions is necessary to optimize yield and purity.

Antitumor Activity

Preliminary studies suggest that quinoline derivatives exhibit significant antitumor properties. A related study evaluated various quinoline derivatives against cancer cell lines such as HepG2 (liver cancer) and HCT116 (colon cancer). The results indicated that certain derivatives exhibited IC50 values ranging from 7.7 to 14.2 µg/ml, demonstrating potent antitumor effects compared to standard drugs like 5-fluorouracil . Although specific data for this compound remains limited, its structural similarities to other active quinoline compounds suggest potential antitumor activity.

Antioxidant Activity

Antioxidant properties are critical for protecting cells from oxidative stress. Research on related quinoline derivatives has demonstrated their ability to scavenge free radicals effectively. For instance, derivatives such as 2-methylquinoline-4-carboxylic acid exhibited inhibition percentages of approximately 30.25% at a concentration of 5 mg/L using the DPPH assay . While specific antioxidant data for this compound is still under investigation, its structural composition indicates a likelihood of similar activity.

The mechanism by which quinoline derivatives exert their biological effects often involves interaction with biological macromolecules such as proteins and nucleic acids. Interaction studies have suggested that these compounds may bind to specific receptors or enzymes, influencing various biochemical pathways. Understanding these interactions is crucial for elucidating the therapeutic potential and side effects of this compound.

Comparative Analysis with Related Compounds

To provide context regarding the biological activity of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structure | Antitumor Activity (IC50 µg/ml) | Antioxidant Activity (%) |

|---|---|---|---|

| This compound | TBD | TBD | TBD |

| 6,8-Dimethyl-2-(2-methylphenyl)quinoline-4-carboxylic acid | TBD | ~10.5 | ~35.0 |

| 6,8-Dimethyl-2-(4-methylphenyl)quinoline-4-carboxylic acid | TBD | ~12.0 | ~40.0 |

Note : The specific values for this compound are yet to be determined through further research.

Q & A

Q. What are the established synthetic routes for 6,8-dimethyl-2-(3-methylphenyl)quinoline-4-carboxylic acid, and how can reaction conditions be optimized?

The synthesis typically involves multi-step protocols, including cyclization and functionalization. A common approach is:

Quinoline Core Formation : Condensation of substituted benzaldehydes with amines or ketones under acidic or thermal conditions to form the quinoline backbone.

Esterification/Carboxylation : Introduction of the carboxylic acid group via hydrolysis of ester intermediates.

Methylation : Selective alkylation at the 6- and 8-positions using methylating agents like methyl iodide in the presence of a base (e.g., K₂CO₃).

Optimization Tips :

Q. Which analytical techniques are critical for characterizing this compound and its intermediates?

Key methods include:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., methyl groups at 6,8-positions and aryl substitution at C2) .

- IR Spectroscopy : Detect carbonyl stretches (C=O at ~1685 cm⁻¹) and hydroxyl groups .

- HPLC : Assess purity (>95% recommended for biological assays) .

- X-ray Crystallography : Resolve crystal packing and confirm stereoelectronic effects, particularly for analogs with similar quinoline cores .

Q. How can researchers design initial biological activity screens for this compound?

- Target Selection : Prioritize targets where quinoline derivatives show activity (e.g., antimicrobial, anticancer).

- In Vitro Assays :

- Dose-Response Curves : Use concentrations ranging from 1–100 µM to determine IC₅₀ values .

Advanced Research Questions

Q. What mechanistic insights exist for the cyclization step in synthesizing quinoline-4-carboxylic acid derivatives?

Cyclization often proceeds via:

- Friedländer Synthesis : Acid-catalyzed condensation of aminoketones with carbonyl compounds, forming the quinoline ring.

- Radical Intermediates : In some cases, ceric ammonium nitrate (CAN) promotes single-electron transfer, accelerating ring closure .

Key Evidence : - Isolation of intermediates (e.g., Schiff bases) via TLC and HRMS supports a stepwise mechanism .

- Computational studies (DFT) on analogous compounds reveal transition-state stabilization by electron-donating methyl groups .

Q. How can structural modifications enhance the compound’s bioactivity or solubility?

- Substitution Patterns :

- Solubility Optimization :

- Use PEGylated derivatives or salt forms (e.g., sodium carboxylate) for aqueous compatibility .

- SAR Studies : Compare analogs like 6-fluoro or 8-methoxy variants to identify critical pharmacophores .

Q. How can contradictions in biological activity data across studies be resolved?

Common issues and solutions:

Q. What computational strategies are effective for studying interactions between this compound and biological targets?

Q. How can researchers develop robust analytical methods for quantifying this compound in complex matrices?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.